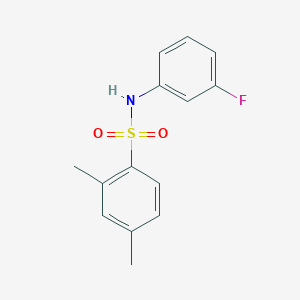

N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide” is a chemical compound that contains a sulfonamide group, a fluorophenyl group, and a dimethylbenzene group. Sulfonamides are a group of compounds known for their antibacterial properties . The fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes due to the lipophilic nature of fluorine .

Synthesis Analysis

While the specific synthesis process for “N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide” is not available, sulfonamides are generally synthesized through the reaction of a sulfonyl chloride with ammonia or an amine . The fluorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a fluorophenyl group and a dimethylbenzene group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

Sulfonamides, like “N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide”, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under acidic or alkaline conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide” would depend on its exact molecular structure. Sulfonamides are generally solid at room temperature and have relatively high melting points .Applications De Recherche Scientifique

Antibacterial Applications

Sulfonamides, including N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide, have been used as antibacterial drugs for decades . They are synthesized by the amidation reaction .

Antitumor Applications

Sulfonamide compounds have unique antitumor physiological activities . For example, SLC-0111, sulofenur, indisulam, and pozapanib have been proven to have good anticancer effects .

Antidiabetic Applications

Sulfonamides also exhibit antidiabetic activities . This makes them valuable in the field of medicine .

Antiviral Applications

Sulfonamides have been found to have extensive biological activities, including antiviral properties .

Physicochemical Property Analysis

The structure of N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results . In addition, DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .

Synthesis of N-Arylated Indoles and Carbazoles

N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide can be used in base-promoted SNAr reactions of fluoro- and chloroarenes as a route to N-aryl indoles and carbazoles . This provides an alternative and efficient protocol for the synthesis of N-arylated indoles and carbazoles .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-10-6-7-14(11(2)8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWCNWNNABAKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrahydro-2-furanylmethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5210267.png)

![3-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5210273.png)

![N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210302.png)

![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylmethanamine](/img/structure/B5210309.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-phenylmethanesulfonamide](/img/structure/B5210314.png)

![(3R*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5210322.png)

![3-(diphenylmethyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5210336.png)

![N~2~-(3-chloro-4-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5210352.png)

![2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210354.png)

![methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]leucinate](/img/structure/B5210357.png)

![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5210360.png)